3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes a butyl group, a methylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with butylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[butyl(methyl)amino]-N-(4-methylphenyl)propanamide
- 3-[butyl(methyl)amino]-N-(4-ethoxyphenyl)propanamide
- 3-[butyl(methyl)amino]-N-(4-hydroxyphenyl)propanamide
Uniqueness
3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-11-17(2)12-10-15(18)16-13-6-8-14(19-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
InChI Key |
QOPZYIMIMOWJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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